3-Fluoro-5-vinyl-benzylamine
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Overview
Description
3-Fluoro-5-vinyl-benzylamine: is an organic compound that features a benzylamine moiety substituted with a fluoro group at the 3-position and a vinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-vinyl-benzylamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-vinyl-benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoro and vinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
3-Fluoro-5-vinyl-benzylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-vinyl-benzylamine involves its interaction with specific molecular targets and pathways. The fluoro and vinyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of a vinyl group.
3-Fluoro-5-methyl-benzylamine: Similar structure but with a methyl group instead of a vinyl group.
3-Fluoro-5-ethyl-benzylamine: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: 3-Fluoro-5-vinyl-benzylamine is unique due to the presence of both fluoro and vinyl groups, which can impart distinct chemical and physical properties. The vinyl group can participate in additional reactions such as polymerization or cross-linking, making this compound versatile for various applications.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(3-ethenyl-5-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H10FN/c1-2-7-3-8(6-11)5-9(10)4-7/h2-5H,1,6,11H2 |
InChI Key |
BKSHOLOERWYAHF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC(=C1)CN)F |
Origin of Product |
United States |
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